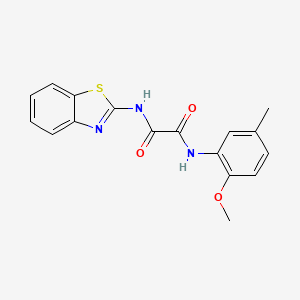
2-(3-硝基苯基)异吲哚啉-1-亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitrophenyl)isoindolin-1-imine is a heterocyclic compound characterized by an isoindoline nucleus substituted with a nitrophenyl group
科学研究应用
2-(3-Nitrophenyl)isoindolin-1-imine has several scientific research applications:
作用机制
Target of Action
Isoindoline derivatives have been found to interact with the human dopamine receptor d2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including motor control, reward, and reinforcement .
Mode of Action
Isoindoline derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially modulate the receptor’s activity, leading to changes in downstream signaling .
Biochemical Pathways
By interacting with the dopamine receptor D2, these compounds could potentially influence various downstream effects related to this system .
Pharmacokinetics
Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
Action Environment
It’s worth noting that the synthesis of isoindoline derivatives has been performed under mild aqueous conditions , suggesting that these compounds could potentially be stable in aqueous environments.
生化分析
Biochemical Properties
The biochemical properties of 2-(3-Nitrophenyl)isoindolin-1-imine are not yet fully understood. It has been suggested that isoindolines, a family of compounds to which 2-(3-Nitrophenyl)isoindolin-1-imine belongs, have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Cellular Effects
Molecular Mechanism
The molecular mechanism of 2-(3-Nitrophenyl)isoindolin-1-imine is not yet fully understood. It has been suggested that isoindolines, including 2-(3-Nitrophenyl)isoindolin-1-imine, interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
准备方法
Synthetic Routes and Reaction Conditions
2-(3-Nitrophenyl)isoindolin-1-imine can be synthesized through a multi-component reaction involving 2-cyanobenzaldehyde, an amine, and an active methylene compound. The reaction typically proceeds under mild aqueous conditions, often without the need for a catalyst . The reaction yields are generally high, ranging from 90% to 98%, and the purification process is straightforward .
Industrial Production Methods
While specific industrial production methods for 2-(3-Nitrophenyl)isoindolin-1-imine are not well-documented, the general approach involves large-scale multi-component reactions similar to those used in laboratory settings. The scalability of these reactions makes them suitable for industrial applications.
化学反应分析
Types of Reactions
2-(3-Nitrophenyl)isoindolin-1-imine undergoes various chemical reactions, including:
Nucleophilic Addition: This reaction involves the addition of nucleophiles to the isoindoline ring.
Condensation Reactions: These reactions typically involve the formation of imine bonds through the condensation of amines and aldehydes.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 2-(3-Nitrophenyl)isoindolin-1-imine include 2-cyanobenzaldehyde, primary amines, and active methylene compounds such as 1,3-dimethylbarbituric acid . The reactions are often carried out in aqueous media at room temperature, making them environmentally friendly and efficient .
Major Products
The major products formed from the reactions of 2-(3-Nitrophenyl)isoindolin-1-imine include various substituted isoindolin-1-imine derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: This compound shares a similar isoindoline nucleus but differs in its functional groups and reactivity.
2-Substituent-3-alkoxyisoindolin-1-imine: This derivative is synthesized through similar multi-component reactions and has comparable reactivity.
Uniqueness
2-(3-Nitrophenyl)isoindolin-1-imine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
属性
IUPAC Name |
2-(3-nitrophenyl)-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-14-13-7-2-1-4-10(13)9-16(14)11-5-3-6-12(8-11)17(18)19/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWURKWTWKWKULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816310 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2490712.png)
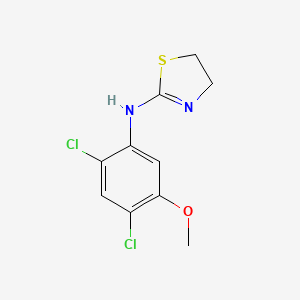
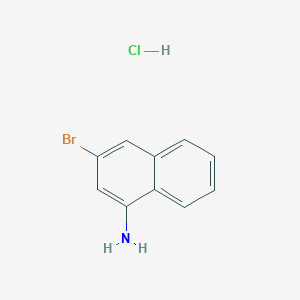
![1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2490717.png)
![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2490720.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490724.png)
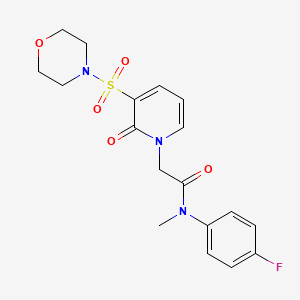
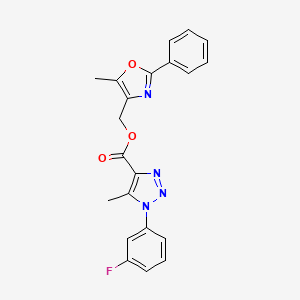
![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)
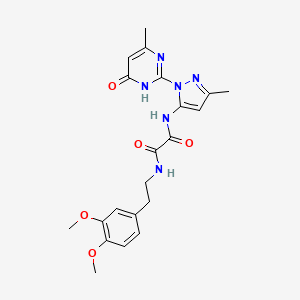
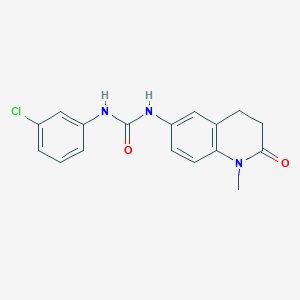
![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
